molecular formula C19H18FN3OS2 B11664158 N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-2-fluorobenzamide

N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-2-fluorobenzamide

Cat. No.: B11664158
M. Wt: 387.5 g/mol
InChI Key: OVYORJYIFBYSKD-UHFFFAOYSA-N
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Description

3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(2-FLUOROBENZOYL)THIOUREA is a complex organic compound that features a unique structure combining a cyclooctathiophene ring with a fluorobenzoyl thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(2-FLUOROBENZOYL)THIOUREA typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor to form the cyclooctathiophene ring, followed by the introduction of the cyano group. The final step involves the reaction of the intermediate with 2-fluorobenzoyl isothiocyanate to form the desired thiourea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(2-FLUOROBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thioureas or benzoyl derivatives.

Scientific Research Applications

3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(2-FLUOROBENZOYL)THIOUREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(2-FLUOROBENZOYL)THIOUREA involves its interaction with specific molecular targets. The cyano group and thiourea moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(2,4-DICHLOROBENZOYL)THIOUREA
  • N-{3-cyano-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-2-(2,6-dimethylmorpholin-4-yl)acetamide

Uniqueness

3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(2-FLUOROBENZOYL)THIOUREA is unique due to the presence of the fluorobenzoyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H18FN3OS2

Molecular Weight

387.5 g/mol

IUPAC Name

N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-2-fluorobenzamide

InChI

InChI=1S/C19H18FN3OS2/c20-15-9-6-5-8-13(15)17(24)22-19(25)23-18-14(11-21)12-7-3-1-2-4-10-16(12)26-18/h5-6,8-9H,1-4,7,10H2,(H2,22,23,24,25)

InChI Key

OVYORJYIFBYSKD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CC=CC=C3F)C#N

Origin of Product

United States

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